tardioxopiperazine A

Immunomodulation Natural Product Pharmacology Diketopiperazine SAR

Tardioxopiperazine A (CAS 252028-90-3, C24H31N3O2, 393.5 g/mol) is a prenylated indole diketopiperazine alkaloid of the isoechinulin class. First reported as a new natural product from the ascomycete Microascus tardifaciens in 1999 , it has since been identified in multiple Aspergillus species (A.

Molecular Formula C24H31N3O2
Molecular Weight 393.5 g/mol
Cat. No. B1247977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametardioxopiperazine A
Synonymscyclo-alanyl-5-isopententyl-2-(1',1'-dimethylallyl)tryptophan
tardioxopiperazine A
Molecular FormulaC24H31N3O2
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)N1)CC2=C(NC3=C2C=C(C=C3)CC=C(C)C)C(C)(C)C=C
InChIInChI=1S/C24H31N3O2/c1-7-24(5,6)21-18(13-20-23(29)25-15(4)22(28)27-20)17-12-16(9-8-14(2)3)10-11-19(17)26-21/h7-8,10-12,15,20,26H,1,9,13H2,2-6H3,(H,25,29)(H,27,28)/t15-,20-/m0/s1
InChIKeyWXGWEFVOPYZZTA-YWZLYKJASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tardioxopiperazine A: Isoechinulin-Type Diketopiperazine Alkaloid for Immunomodulation and Chemical Synthesis


Tardioxopiperazine A (CAS 252028-90-3, C24H31N3O2, 393.5 g/mol) is a prenylated indole diketopiperazine alkaloid of the isoechinulin class. First reported as a new natural product from the ascomycete Microascus tardifaciens in 1999 [1], it has since been identified in multiple Aspergillus species (A. variecolor, A. stellatus, A. cristatus) and Penicillium griseofulvum [2]. The molecule is characterized by a 2,5-diketopiperazine core derived from L-tryptophan and L-alanine, with distinct prenylation patterns at the C2 and C5/N7 positions of the indole ring [3].

Immunomodulatory pathway studies using lymphocyte proliferation assays
Isoechinulin-type alkaloid library synthesis via common intermediate
Antimicrobial screening context, source-dependent validation

Why Tardioxopiperazine A Cannot Be Replaced by Other Isoechinulin-Type Alkaloids


Isoechinulin-type alkaloids share a common indole-diketopiperazine scaffold, yet subtle variations in prenylation position, stereochemistry, and oxidation state critically modulate their biological and synthetic profiles. For tardioxopiperazine A, the specific C2-reverse prenyl (1',1'-dimethylallyl) and C5-normal prenyl (isopentenyl) substitution pattern [1] distinguishes it from analogs like isoechinulin A (which bears a 1,1-dimethylallyl at C2 and lacks the C5 prenyl) [2] and tardioxopiperazine B (which positions the prenyl group at N7 instead of C5) [1]. These structural distinctions manifest as different immunosuppressive potencies and synthetic intermediate compatibilities, rendering generic interchange inappropriate without quantitative validation.

1
Prenylation pattern mismatch: Tardioxopiperazine A (C5-isopentenyl) vs Tardioxopiperazine B (N7-isopentenyl) – the regiochemical shift may alter immunomodulatory profile and cannot be assumed equivalent.
2
Isoechinulin A lacks C5 prenyl: structural analog without the C5 substituent may not reproduce the same lymphocyte proliferation assay endpoint context.
3
Synthetic route divergence: analogs obtained through different synthetic pathways may limit cross-batch SAR comparison; common-intermediate synthesis offers better comparability.

Tardioxopiperazine A: Differential Activity and Synthetic Access Evidence


Immunosuppressive Activity: Tardioxopiperazine A (Moderate) vs. Tardioxopiperazine B (Low)

Tardioxopiperazine A exhibits a moderate level of immunosuppressive activity in lymphocyte proliferation assays, whereas its structural isomer tardioxopiperazine B displays low activity under identical conditions [1]. The moderate activity of tardioxopiperazine A positions it as a more potent starting point than its low-activity isomer for developing immunosuppressive leads.

Immunosuppressive activity
Head-to-head
Moderate vs Low activity (A > B)
Supports immunomodulatory endpoint context
Qualitative comparison; IC50 not reported
Immunomodulation Natural Product Pharmacology Diketopiperazine SAR

Structural Basis for Differential Immunosuppression: Regioselective Prenylation

Tardioxopiperazine A features a unique C5-normal prenyl (isopentenyl) group and a C2-reverse prenyl (1',1'-dimethylallyl) moiety, whereas tardioxopiperazine B carries the normal prenyl group at the N7 position of the indole ring instead of C5 [1]. This regiochemical difference is the sole structural variation between the two isomers, strongly implying that the C5-prenylation pattern is a determinant of the moderate immunosuppressive activity observed for tardioxopiperazine A.

Structural basis for activity
Head-to-head
C5-isopentenyl vs N7-isopentenyl
Prenylation site determines assay outcome
Sole structural variation between isomers
Structure-Activity Relationship Prenylation Diketopiperazine SAR

Synthetic Accessibility: Tardioxopiperazine A Shares a Common Intermediate with Isoechinulin A and Variecolorin C

The first total synthesis of tardioxopiperazine A was achieved from a common key intermediate (compound 5) that also serves as a precursor to isoechinulin A and variecolorin C [1]. This convergent synthetic strategy enables parallel access to multiple isoechinulin-type alkaloids, offering procurement and synthetic efficiency advantages compared to analogs requiring divergent routes.

Synthetic accessibility
Method context
Three alkaloids from one common intermediate
Enables parallel SAR library synthesis
Regiocontrolled Stille cross-coupling route
Total Synthesis Alkaloid Synthesis Process Chemistry

Antibacterial Activity: Strain-Dependent Inhibition of Staphylococcus aureus

Tardioxopiperazine A has been identified as a producer of antibacterial activity against Staphylococcus aureus when isolated from an algae-associated strain of E. cristatum, whereas a sponge-associated E. cristatum strain did not yield this activity [1]. This strain-specific production underscores the importance of sourcing and isolation conditions for reproducible antimicrobial evaluation.

Antibacterial activity
Class-level
Active (algae-associated) / Inactive (sponge-associated)
Antimicrobial screening requires validated source
Strain-dependent S. aureus inhibition
Antimicrobial Natural Product Antibiotics Microbial Sourcing

Radical Scavenging Activity: Tardioxopiperazine A Shares Class-Level Activity with Isoechinulin A and Variecolorin C

Tardioxopiperazine A, isoechinulin A, and variecolorin C all exhibit radical scavenging activity in DPPH assays [1]. While individual IC50 values for tardioxopiperazine A have not been reported, the class-level activity provides a baseline for antioxidant potential, with further differentiation possible through quantitative head-to-head comparison.

Radical scavenging
Class-level
Class-level activity; isoechinulin A IC50 43-103 µM
Class-level antioxidant context, requires quantitative validation
Individual IC50 not reported for this compound
Antioxidant DPPH Assay Free Radical Scavenging

Tardioxopiperazine A: Recommended Research and Procurement Scenarios


Immunosuppressive Lead Discovery and SAR Studies

Researchers investigating novel immunosuppressive agents should prioritize tardioxopiperazine A over tardioxopiperazine B based on its moderate activity in lymphocyte proliferation assays, which provides a more promising starting point for lead optimization [1]. The distinct C5-prenylation pattern offers a unique pharmacophore for SAR studies [2].

Parallel Synthesis and Alkaloid Library Construction

For laboratories synthesizing isoechinulin-type alkaloid libraries, tardioxopiperazine A offers procurement efficiency through its derivation from a common intermediate that also yields isoechinulin A and variecolorin C [3]. This convergent route reduces synthetic steps and enables comparative biological evaluation of structurally related compounds.

Natural Product Antimicrobial Screening (Source-Dependent)

Investigators exploring antibacterial natural products may consider tardioxopiperazine A, but must account for strain-dependent activity; sourcing from algae-associated E. cristatum strains is critical to observe anti-S. aureus effects [4]. Direct procurement from validated producers is advised.

Antioxidant and Cytoprotective Agent Evaluation

Tardioxopiperazine A, as a member of the isoechinulin alkaloid class, is expected to exhibit radical scavenging and UV-A protecting activities [3]. It is suitable for inclusion in screening cascades aimed at identifying natural product antioxidants or photoprotective agents, pending quantitative validation.

Application
Selection Property
Validation Focus
Immunomodulatory pathway studies
Reported lymphocyte proliferation assay context
Prenylation-dependent immunomodulatory endpoint review
Alkaloid library synthesis
Common synthetic intermediate compatibility
Cross-analog synthetic efficiency and SAR comparability
Antimicrobial screening studies
Source-dependent antibacterial activity profile
Strain-specific anti-S. aureus endpoint confirmation
Radical scavenging screening
Class-level antioxidant activity
Quantitative DPPH IC50 determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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